(E)-ethyl 4-((2-(3-(furan-2-yl)acryloyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
ETHYL 4-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl prop-2-enoate intermediate, which is then coupled with a tetrahydroisoquinoline derivative under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced furan compounds, and substituted benzoate esters.
Scientific Research Applications
ETHYL 4-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with molecular targets such as proteins and enzymes. The compound binds to specific sites on these targets, leading to changes in their activity and function. The furan ring and tetrahydroisoquinoline moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
ETHYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE: Shares the furan-2-yl prop-2-enoate moiety but lacks the tetrahydroisoquinoline and benzoate ester groups.
ETHYL 3-(FURAN-2-YL)PROPIONATE: Contains a similar furan ring but differs in the propionate ester group.
Uniqueness
ETHYL 4-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is unique due to its combination of a furan ring, tetrahydroisoquinoline moiety, and benzoate ester
Properties
Molecular Formula |
C28H29NO7 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(E)-3-(furan-2-yl)prop-2-enoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H29NO7/c1-4-34-28(31)19-7-9-22(10-8-19)36-18-24-23-17-26(33-3)25(32-2)16-20(23)13-14-29(24)27(30)12-11-21-6-5-15-35-21/h5-12,15-17,24H,4,13-14,18H2,1-3H3/b12-11+ |
InChI Key |
ICHXFZADRXDXOM-VAWYXSNFSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)/C=C/C4=CC=CO4)OC)OC |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C=CC4=CC=CO4)OC)OC |
Origin of Product |
United States |
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